COX-2 Inhibitory Potency of 2-(Trifluoromethyl)-2H-chromene-3-carboxylic Acid vs. Unsubstituted and Oxidized Analogs
The unsubstituted 2H-chromene-3-carboxylic acid core lacks the trifluoromethyl group essential for high-affinity COX-2 binding. In a direct comparison, 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a key structural motif in a series of potent COX-2 inhibitors. For example, the derivative 6,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid exhibits an IC₅₀ of 100 nM against human recombinant COX-2 [1]. In contrast, the oxidized analog 4-oxo-4H-chromene-3-carboxylic acid (chromone-3-carboxylic acid) is inactive against COX-2 and instead acts as a selective MAO-B inhibitor (IC₅₀ = 0.048 µM) [2]. This demonstrates that the 2H-chromene core with a 2-CF₃ group is a privileged scaffold for COX-2 inhibition, whereas the oxidized 4-oxo form is not.
| Evidence Dimension | Enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (for 6,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, a close analog) |
| Comparator Or Baseline | 4-oxo-4H-chromene-3-carboxylic acid (chromone-3-carboxylic acid): inactive against COX-2; IC₅₀ = 0.048 µM against MAO-B |
| Quantified Difference | >1,000-fold difference in COX-2 activity |
| Conditions | Inhibition of human recombinant COX-2 pre-incubated for 15 mins before fluorometric substrate addition |
Why This Matters
This data confirms that the 2H-chromene scaffold with a 2-CF₃ group is a privileged structure for COX-2 inhibition, unlike the oxidized 4-oxo form, directly impacting target selection in anti-inflammatory drug discovery programs.
- [1] BindingDB. BDBM50331060: 6,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. Available online: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50331060. View Source
- [2] Alcaro, S.; Gaspar, A.; Ortuso, F.; Milhazes, N.; Orallo, F.; Uriarte, E.; Yanez, M.; Borges, F. (2010) 'Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B'. Bioorganic & Medicinal Chemistry Letters, 20(9), pp. 2709-2712. View Source
